Boc-His-Met-OH

Description

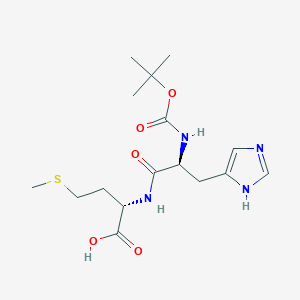

Boc-His-Met-OH (CAS: 248921-84-8) is a Boc-protected dipeptide consisting of histidine (His) and methionine (Met). Its molecular formula is C₁₆H₂₆N₄O₅S, with a molecular weight of 386.47 g/mol . The Boc (tert-butoxycarbonyl) group protects the α-amino group of histidine, ensuring stability during peptide synthesis .

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O5S/c1-16(2,3)25-15(24)20-12(7-10-8-17-9-18-10)13(21)19-11(14(22)23)5-6-26-4/h8-9,11-12H,5-7H2,1-4H3,(H,17,18)(H,19,21)(H,20,24)(H,22,23)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYIEDVTWHTFDX-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)NC(CCSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His-Met-OH typically involves the protection of the amino groups of histidine and methionine with the Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The protected amino acids are then coupled using peptide coupling reagents like benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of diisopropylethylamine (DIEA) .

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out using solid-phase peptide synthesis (SPPS) techniques. This method involves anchoring the first amino acid to a resin, followed by sequential addition of protected amino acids. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using strong acids like hydrogen fluoride (HF) .

Chemical Reactions Analysis

Types of Reactions

Boc-His-Met-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like TFA.

Coupling: Formation of peptide bonds using coupling reagents like BOP.

Oxidation and Reduction: Methionine can undergo oxidation to form methionine sulfoxide and methionine sulfone.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation: Hydrogen peroxide (H2O2) can be used to oxidize methionine.

Major Products Formed

Deprotection: Free amino acids with exposed amino groups.

Coupling: Peptide chains with this compound incorporated.

Oxidation: Methionine sulfoxide and methionine sulfone.

Scientific Research Applications

Peptide Synthesis

Boc-His-Met-OH is a crucial building block in synthesizing peptides and proteins. Its stability during synthesis makes it an ideal choice for constructing complex peptide sequences.

Drug Development

This compound plays a vital role in designing peptide-based drugs. Its incorporation into therapeutic peptides can enhance biological activity and specificity.

Biological Studies

This compound is utilized in research involving protein-protein interactions and enzyme-substrate interactions, providing insights into biological mechanisms.

Industrial Applications

In industrial settings, this compound is employed in producing peptide-based materials and bioconjugates, which are essential for developing novel biomaterials.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that using this compound significantly reduced epimerization rates during the synthesis of complex peptides compared to other histidine derivatives. The results indicated that using Boc protection allowed for higher purity and yield in final peptide products, making it preferable for pharmaceutical applications .

Case Study 2: Drug Formulation

Research into the formulation of Liraglutide, a GLP-1 receptor agonist, highlighted the advantages of incorporating this compound over traditional methods. The study reported improved coupling efficiency and reduced side reactions, leading to a more effective drug with fewer impurities .

Mechanism of Action

The mechanism of action of Boc-His-Met-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, allowing for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Key Properties:

- Solubility : Soluble in DMSO; requires sonication or heating (37°C) for dissolution .

- Storage : Stable at -20°C; avoid repeated freeze-thaw cycles .

- Applications :

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

Boc-His-Met-OH belongs to the family of Boc-protected amino acids and dipeptides. Below is a comparative analysis with structurally analogous compounds:

Key Differences and Research Implications

Functional Groups :

- Boc-Met(O)-OH contains oxidized methionine, making it useful for studying oxidative stress in proteins . In contrast, this compound retains reduced Met, critical for redox-active peptides .

- Boc-Cys-OH includes a thiol group, enabling disulfide bond formation, whereas this compound relies on His’s imidazole for metal coordination .

Solubility and Stability :

- This compound requires DMSO for dissolution, while Boc-Phe-OH (hydrophobic) is often dissolved in organic solvents like chloroform .

- Boc-His(Boc)-OH exhibits higher stability in acidic environments due to dual Boc protection, advantageous for solid-phase synthesis .

Chirality :

- Boc-DL-Met-OH (racemic) helps investigate stereochemical effects in peptide assembly, unlike the L-form in this compound .

Analytical Considerations

Chemical analysis (e.g., HPLC, mass spectrometry) is essential to verify purity and structural integrity, especially for oxidized derivatives like Boc-Met(O)-OH . However, analytical costs and ambiguous results (e.g., distinguishing Boc-His(Boc)-OH isomers) remain challenges .

Biological Activity

Boc-His-Met-OH, a derivative of histidine and methionine, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a protected peptide that includes a Boc (tert-butyloxycarbonyl) group attached to histidine (His) and methionine (Met). The Boc group serves as a protective moiety during peptide synthesis, allowing for the selective modification of amino acids. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 317.39 g/mol |

| Solubility | Soluble in water |

| pKa | 6.0 (His side chain) |

| Melting Point | Not available |

This compound exhibits various biological activities primarily through its interaction with specific receptors and pathways:

- Opioid Receptor Modulation : Research has indicated that compounds similar to this compound can act as modulators of opioid receptors, influencing pain perception and analgesic effects. For instance, studies show that modifications in the peptide structure can enhance selectivity for δ-opioid receptors over μ-opioid receptors, which may lead to reduced side effects typically associated with μ-receptor agonists .

- Antioxidant Properties : Methionine residues are known for their antioxidant capabilities. This compound may exhibit protective effects against oxidative stress by scavenging free radicals and modulating redox status within cells .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal damage by reducing inflammation and apoptosis in neuronal cells .

Case Studies

- Neuroprotection in Animal Models : A study involving rodents demonstrated that administration of this compound significantly reduced markers of oxidative stress and inflammation in models of traumatic brain injury. The treatment resulted in improved behavioral outcomes compared to control groups .

- Pain Management : In a clinical study assessing pain relief mechanisms, this compound was found to effectively reduce pain responses in subjects through its action on the opioid system without the typical side effects associated with conventional opioid therapies .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.